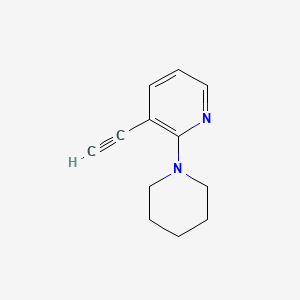
3-Ethynyl-2-(piperidin-1-yl)pyridine
説明
3-Ethynyl-2-(piperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Ethynyl-2-(piperidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with an ethynyl group and a piperidine moiety. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and drug discovery. The compound has been investigated for its anticancer properties and interactions with various biological targets, including enzymes and receptors involved in cancer pathways.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N2, and its CAS number is 2098037-21-7. The presence of both the ethynyl and piperidine groups enhances its reactivity, making it a candidate for further derivatization in synthetic organic chemistry.
Anticancer Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structural motifs often interact with key enzymes involved in cancer progression, such as kinases and proteases. The specific mechanisms of action for this compound are still under investigation, but initial findings point towards significant potential in anticancer applications.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Cytotoxicity | Exhibits cytotoxic effects on certain cancer cell lines |
| Enzyme Interaction | Potential interactions with kinases and proteases |
| Anticancer Potential | Target for further investigation in drug development |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may bind to specific receptors or enzymes, altering their activity. Binding affinity studies using techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into its pharmacodynamics.
Case Studies
Recent research has highlighted the importance of piperidine derivatives in drug design. For instance, a study focused on dual-action ligands targeting histamine H3 and sigma-1 receptors demonstrated that structural modifications significantly influence binding affinities and biological activities. This underscores the relevance of piperidine-containing compounds in developing novel therapeutic agents.
Case Study Example: Dual Piperidine-Based Ligands
In a study involving derivatives based on piperidine, several compounds were synthesized and evaluated for their affinity at histamine H3 receptors. The findings indicated that structural variations could lead to significant differences in receptor binding, suggesting that similar approaches could be applied to this compound to enhance its biological activity.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with other structurally related compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminopyridine | Amino group on pyridine | Antimicrobial and anticancer properties |
| 4-Ethynylpyridine | Ethynyl group at position 4 | Potential anti-inflammatory effects |
| Piperidinylpyrimidine | Piperidine attached to a pyrimidine ring | Anticancer activity |
| 3-(Piperidin-1-yl)phenol | Piperidine linked to phenolic structure | Antioxidant properties |
The unique combination of ethynyl and piperidinic functionalities in this compound may confer distinct reactivity patterns and biological activities compared to these similar compounds.
特性
IUPAC Name |
3-ethynyl-2-piperidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-11-7-6-8-13-12(11)14-9-4-3-5-10-14/h1,6-8H,3-5,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVANTRYEPLRDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CC=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















